3,5-Dimethylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a chemical compound that is extensively used in scientific research. It exhibits a wide range of applications, including catalysis, organic synthesis, and pharmaceutical research due to its unique properties and reactivity. The CAS Number of this compound is 2126178-51-4 .
Molecular Structure Analysis
The IUPAC Name of this compound is 3,5-dimethylpicolinic acid hydrochloride . The Inchi Code is 1S/C8H9NO2.ClH/c1-5-3-6 (2)7 (8 (10)11)9-4-5;/h3-4H,1-2H3, (H,10,11);1H . The molecular weight is 187.63 .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Scientific Research Applications
Intermolecular Hydrogen Bonding
Research has highlighted the importance of intermolecular hydrogen bonding in molecular recognition and dimer formation involving carboxylic acids. A study by Wash et al. (1997) demonstrated that a compound with a pyridone terminus could form a hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid groups. This phenomenon was observed across various phases including crystal structures, chloroform solution, and the gas phase, indicating the broad applicability of such interactions in scientific research, especially in the development of molecular assemblies and recognition systems Wash et al., 1997.
Complexation with Nucleotide Bases
Zimmerman et al. (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, revealing how the microenvironment around carboxylic acid groups can significantly alter complexation behavior compared to simpler acids like butyric acid. This study provides insights into the specificity of molecular interactions and the potential for designing molecular recognition systems based on carboxylic acid functionalities, which could have implications in the fields of biochemistry and molecular biology Zimmerman et al., 1991.
Metal-Organic Frameworks (MOFs)
The creation of metal-organic frameworks (MOFs) utilizing carboxylic acids has been a significant area of research, with implications for gas storage, separation technologies, and catalysis. A study by Ghosh and Bharadwaj (2003) on the coexistence of water dimer and hexamer clusters in 3D MOF structures highlights the intricate hydrogen bonding and network formation possible with carboxylic acid derivatives. Such frameworks offer potential for the development of new materials with specific gas adsorption and separation capabilities Ghosh & Bharadwaj, 2003.
Palladium Complexes and Self-Assembly
Research into palladium complexes and self-assembly mechanisms, such as the study by Qin et al. (2000), demonstrates the utility of dicarboxypyridine derivatives in forming structured materials. These studies underline the role of carboxylic acid derivatives in constructing complex materials with potential applications in catalysis, material science, and nanotechnology Qin et al., 2000.
Enzymatic Resolution
The role of carboxylic acid derivatives in enzymatic resolution has been explored, with implications for pharmaceutical synthesis and chiral chemistry. Sobolev et al. (2002) investigated the effect of acyl chain length and branching on the enantioselectivity of lipase in the kinetic resolution of dihydropyridine esters, showcasing how carboxylic acid derivatives can influence the specificity and efficiency of enzymatic reactions Sobolev et al., 2002.
Safety And Hazards
properties
IUPAC Name |
3,5-dimethylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)7(8(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDDIUNLQMDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpyridine-2-carboxylic acid hydrochloride | |
CAS RN |
2126178-51-4 |
Source
|
Record name | 3,5-dimethylpyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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